(Rac)-CP-601927 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

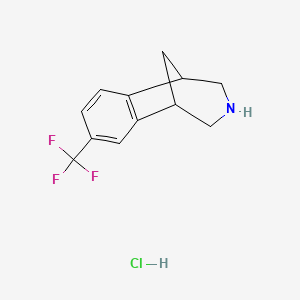

4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9;/h1-2,4,7-8,16H,3,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTWFWUVFSXTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-CP-601927 Hydrochloride: A Technical Guide to its Mechanism of Action as an α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-601927 hydrochloride is the racemic mixture of CP-601927, a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide delineates the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its interaction with neural signaling pathways. The compound exhibits high affinity for the α4β2 nAChR and demonstrates antidepressant-like properties in preclinical models. Its mechanism is believed to involve the modulation of cholinergic signaling through partial agonism, potentially leading to a decrease in signaling upon receptor desensitization. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of α4β2 nAChR modulators.

Core Mechanism of Action

This compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[1][2] This receptor is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various physiological processes, including mood and cognition. As a partial agonist, CP-601927 binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine.[2][3] This property is crucial to its pharmacological profile. The leading hypothesis for its antidepressant-like effects is that by acting as a partial agonist with low intrinsic efficacy, CP-601927 could lead to a net decrease in cholinergic signaling, either through its reduced efficacy compared to the endogenous ligand acetylcholine or by promoting the desensitization of α4β2 nAChRs.[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional activities of CP-601927.

Table 1: In Vitro Binding Affinities of CP-601927

| Receptor Subtype | Ligand | Kᵢ (nM) |

| α4β2 nAChR | CP-601927 | 1.2[1] |

| α3β4 nAChR | CP-601927 | 102 |

Table 2: In Vitro Functional Activity of CP-601927

| Receptor Subtype | Assay Type | Parameter | Value (µM) |

| α4β2 nAChR | Functional Assay | EC₅₀ | 2.6[1] |

Table 3: In Vivo Antidepressant-like Efficacy of CP-601927 in Mice

| Animal Model | Doses Tested (mg/kg, i.p.) | Significant Effect |

| Forced Swim Test | 0.25, 0.75, 1.0, 1.5 | Yes (all doses)[4] |

| Tail Suspension Test | Not specified | Observable, but not significant decrease in immobility[4] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with the α4β2 nAChR initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

α4β2 nAChR Radioligand Binding Assay

This protocol is adapted from standard methods for characterizing ligands at nAChRs.[5][6][7]

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the α4β2 nAChR.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.

-

Radioligand: [³H]Epibatidine or [³H]Cytisine.

-

Non-specific binding control: Nicotine (B1678760) (100 µM).

-

Binding buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or buffer (for total binding) or excess nicotine (for non-specific binding).

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Assay for Functional Activity

This protocol outlines a method to assess the functional activity of this compound at α4β2 nAChRs using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or whole-cell patch-clamp in mammalian cells.[8][9][10]

-

Objective: To determine the EC₅₀ and intrinsic activity of this compound.

-

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing human α4β2 nAChRs.

-

Two-electrode voltage-clamp or patch-clamp setup.

-

Recording solution (e.g., for oocytes: ND96 solution; for mammalian cells: appropriate extracellular solution).

-

Acetylcholine (full agonist).

-

This compound.

-

-

Procedure:

-

Prepare oocytes or cultured cells expressing the α4β2 nAChR.

-

For two-electrode voltage-clamp, impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -70 mV). For patch-clamp, establish a whole-cell recording configuration.

-

Perfuse the cell with the recording solution.

-

Apply increasing concentrations of acetylcholine to determine the maximal current response (Imax).

-

After a washout period, apply increasing concentrations of this compound and record the current responses.

-

-

Data Analysis:

-

Normalize the current responses to the maximal response elicited by the test compound.

-

Plot the normalized current against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Calculate the intrinsic activity (or efficacy) as the maximal response to this compound expressed as a percentage of the maximal response to the full agonist, acetylcholine.

-

Mouse Forced Swim Test

This is a widely used behavioral test to screen for antidepressant-like activity.[11][12][13][14]

-

Objective: To assess the antidepressant-like effects of this compound.

-

Materials:

-

Male C57BL/6J mice.

-

Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment.

-

-

Procedure:

-

Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Gently place each mouse individually into a beaker of water for a 6-minute session.

-

Record the entire session for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Data Analysis:

-

Score the duration of immobility for each mouse.

-

Compare the immobility times between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Novelty-Suppressed Feeding Test

This test assesses anxiety- and depression-related behaviors by measuring the latency to eat in a novel and potentially stressful environment.[15][16][17][18]

-

Objective: To evaluate the effects of this compound on anxiety- and depression-like behavior.

-

Materials:

-

Mice.

-

A novel, open-field arena (e.g., a brightly lit 50x50 cm box).

-

A small, familiar food pellet (e.g., a piece of their home cage chow).

-

-

Procedure:

-

Food-deprive the mice for 24 hours prior to the test.

-

Administer this compound or vehicle i.p. at a specified time before the test.

-

Place a single food pellet on a small piece of white paper in the center of the novel arena.

-

Place a mouse in a corner of the arena and start a timer.

-

Measure the latency for the mouse to begin eating the food pellet (defined as the mouse biting the pellet). The test is typically run for a maximum of 5-10 minutes.

-

Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure its food consumption over a short period (e.g., 5 minutes) to control for potential effects on appetite.

-

-

Data Analysis:

-

Compare the latency to eat between the different treatment groups. An increase in latency is often interpreted as an anxiogenic-like effect, while a decrease can indicate an anxiolytic or antidepressant-like effect.

-

Analyze the home cage food consumption data to ensure that any effects on the latency to feed are not simply due to changes in appetite.

-

Conclusion

This compound is a valuable research tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in the central nervous system. Its well-characterized partial agonist activity, coupled with its demonstrated antidepressant-like effects in preclinical models, makes it a compound of interest for the development of novel therapeutics for mood disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the mechanism of action and potential clinical applications of this and similar α4β2 nAChR modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Engineering α4β2 nAChRs with reduced or increased nicotine sensitivity via selective disruption of consensus sites in the M3-M4 cytoplasmic loop of the α4 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. animal.research.wvu.edu [animal.research.wvu.edu]

- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 15. Novelty suppressed feeding test [bio-protocol.org]

- 16. samuelslab.com [samuelslab.com]

- 17. researchwithrutgers.com [researchwithrutgers.com]

- 18. research-support.uq.edu.au [research-support.uq.edu.au]

(Rac)-CP-601927 Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-601927 hydrochloride is a synthetic racemic compound that has been investigated for its potential therapeutic applications, primarily related to its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The active enantiomer, CP-601927, is a high-affinity partial agonist of the α4β2 nAChR subtype. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action and relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Quantitative Biological Data

The biological activity of CP-601927 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity of CP-601927

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) |

| α4β2 nAChR | [³H]Cytisine | Rat brain membranes | 1.2 |

| α3β4 nAChR | [³H]Epibatidine | IMR-32 cells | 102 |

Table 2: In Vitro Functional Activity of CP-601927

| Receptor Subtype | Assay Type | Cell Line | EC₅₀ (µM) | Intrinsic Efficacy |

| α4β2 nAChR | Calcium Influx | HEK293 cells | 2.6 | Low |

Table 3: In Vivo Antidepressant-Like Activity of CP-601927 in Mice

| Behavioral Test | Dosing (mg/kg, i.p.) | Observation |

| Forced Swim Test | 0.25 - 1.5 | Significant decrease in immobility time |

| Tail Suspension Test | 0.75 | Peak decrease in immobility (not statistically significant) |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of CP-601927 for α4β2 and α3β4 nAChRs.

Protocol for α4β2 nAChR:

-

Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The resulting pellet is resuspended and washed multiple times before being stored at -80°C.

-

Binding Reaction: Membrane homogenates are incubated with varying concentrations of the test compound (CP-601927) and a fixed concentration of the radioligand [³H]cytisine.

-

Incubation: The reaction mixture is incubated for a specific duration (e.g., 75 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Influx)

Objective: To determine the functional potency (EC₅₀) and intrinsic efficacy of CP-601927 at the α4β2 nAChR.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human α4 and β2 nAChR subunits are cultured under standard conditions.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

-

Compound Application: Varying concentrations of CP-601927 are added to the cells.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The EC₅₀ value, representing the concentration of the compound that elicits 50% of its maximal response, is determined by fitting the concentration-response data to a sigmoidal curve. Intrinsic efficacy is determined by comparing the maximal response of CP-601927 to that of a full agonist, such as acetylcholine or nicotine.

In Vivo Behavioral Assays in Mice

Objective: To assess the antidepressant-like effects of CP-601927.

Forced Swim Test Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Acclimation: Mice are individually placed in the cylinder for a 6-minute session.

-

Observation: The duration of immobility (defined as the time the mouse remains floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the session.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses 30 minutes before the test.

Tail Suspension Test Protocol:

-

Apparatus: Mice are suspended by their tail using adhesive tape to a horizontal bar, elevated from the floor.

-

Observation: The total duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Drug Administration: this compound is administered i.p. at various doses 30 minutes prior to the test.

Signaling Pathways and Mechanism of Action

CP-601927 acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This means it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine. This partial agonism is key to its therapeutic potential.

(Rac)-CP-601927 Hydrochloride: A Technical Guide to its Target Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-601927 hydrochloride is a racemic compound, with its active enantiomer, CP-601927, acting as a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). This receptor subtype is the most abundant nAChR in the brain and is implicated in a variety of neurological functions and disease states. This technical guide provides an in-depth overview of the target receptors of this compound, including its binding affinities, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Target Receptor Profile

The primary molecular target of the active component of this compound is the α4β2 nicotinic acetylcholine receptor . It also exhibits a significantly lower affinity for the α3β4 nAChR subtype.

Binding Affinity

CP-601927 demonstrates high-affinity binding to the α4β2 nAChR. The binding affinity is typically determined through competitive radioligand binding assays. Quantitative data for CP-601927 is summarized in the table below.

| Receptor Subtype | Ligand | Affinity Constant (Ki) | Test System | Reference |

| α4β2 nAChR | CP-601927 | 1.2 nM | Not Specified | [1] |

| α3β4 nAChR | CP-601927 | 102 nM | Not Specified | [1] |

Functional Activity

CP-601927 is characterized as a partial agonist at the α4β2 nAChR. This means that it binds to and activates the receptor, but with lower efficacy than a full agonist like acetylcholine or nicotine (B1678760). This property is thought to contribute to its therapeutic potential by modulating cholinergic signaling without causing excessive receptor activation and desensitization. The functional potency of CP-601927 is quantified by its EC50 value.

| Receptor Subtype | Ligand | Functional Assay | Potency (EC50) | Reference |

| α4β2 nAChR | CP-601927 | Not Specified | 2.6 µM | [2] |

Signaling Pathways

Activation of the α4β2 nAChR by partial agonists like CP-601927 initiates both ionotropic and metabotropic signaling cascades, influencing neuronal excitability and cellular function.

Ionotropic Signaling

The canonical signaling pathway for nAChRs is through their function as ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺, and to a lesser extent K⁺. The influx of these positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential (EPSP). This rapid synaptic transmission is fundamental to the role of nAChRs in cognitive processes.

Metabotropic Signaling

Recent evidence suggests that α4β2 nAChRs can also engage in metabotropic signaling, independent of their ion channel activity. This involves the recruitment of intracellular second messenger systems. One such pathway involves the activation of Src kinase in a β-arrestin1-dependent manner. Activated Src then phosphorylates Syk kinase, which in turn interacts with Phospholipase C γ1 (PLCγ1). This leads to the production of diacylglycerol (DAG) and subsequent activation and translocation of Protein Kinase CβII (PKCβII) to the cell membrane.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for the α4β2 nAChR.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known radioligand from the target receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

-

Radioligand: [³H]-Epibatidine or other suitable high-affinity α4β2 nAChR radioligand.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-radioactive ligand (e.g., nicotine or cytisine).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

96-well filter plates.

-

Plate shaker.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of the radioligand and the non-specific binding control.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: ⁸⁶Rb⁺ Efflux Assay for EC50 Determination

This protocol describes a functional assay to measure the ability of this compound to stimulate ion flux through the α4β2 nAChR, allowing for the determination of its EC50 and maximal efficacy.

Objective: To assess the functional potency and efficacy of a test compound by measuring agonist-induced efflux of ⁸⁶Rb⁺ (a surrogate for K⁺) from cells expressing the target receptor.

Materials:

-

Cell line stably expressing human α4β2 nAChRs.

-

⁸⁶RbCl (radioactive rubidium chloride).

-

Loading Buffer: e.g., HEPES-buffered saline.

-

Stimulation Buffer: Loading buffer containing varying concentrations of this compound.

-

Maximal stimulation control: A high concentration of a full agonist (e.g., nicotine).

-

Basal efflux control: Stimulation buffer without any agonist.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

-

Loading with ⁸⁶Rb⁺: Incubate the cells with loading buffer containing ⁸⁶RbCl for a sufficient period to allow for cellular uptake (e.g., 2-4 hours).

-

Washing: Aspirate the loading buffer and wash the cells multiple times with non-radioactive loading buffer to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: Add stimulation buffer containing different concentrations of this compound, the maximal stimulation control, or the basal efflux control to the wells.

-

Incubation: Incubate for a short period (e.g., 2-5 minutes) to allow for agonist-induced ion efflux.

-

Collection of Supernatant: Transfer the supernatant from each well to scintillation vials.

-

Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer and transfer the lysate to separate scintillation vials.

-

Scintillation Counting: Add scintillation fluid to all vials and measure the radioactivity.

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.

-

Plot the percentage of efflux as a function of the logarithm of the test compound concentration.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

Determine the maximal efficacy of the test compound relative to the full agonist.

-

Conclusion

This compound, through its active enantiomer, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its high affinity and moderate efficacy at this receptor subtype modulate cholinergic neurotransmission, which is believed to underlie its therapeutic effects. The understanding of its interaction with the α4β2 nAChR and the subsequent signaling cascades is crucial for the rational design and development of novel therapeutics targeting this important receptor system. The experimental protocols provided herein offer a framework for the continued investigation of this and similar compounds.

References

(Rac)-CP-601927 Hydrochloride: A Technical Review of a Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-601927 hydrochloride is a racemic mixture of CP-601927, a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Developed as part of a research program aimed at smoking cessation therapies, this compound has also demonstrated significant antidepressant-like effects in preclinical models.[1][2][3] Its mechanism of action, centered on the modulation of cholinergic and dopaminergic systems, makes it a valuable tool for neuroscience research and a potential lead for the development of novel therapeutics for neuropsychiatric disorders. This technical guide provides a comprehensive review of the available literature on this compound, summarizing its pharmacological properties, experimental protocols, and key preclinical findings.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | (1R,5S)-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride | [4] |

| Synonyms | CP-601927 | [1][2][3] |

| Molecular Formula | C12H13ClF3N | - |

| Molecular Weight | 263.68 g/mol | - |

| Mechanism of Action | Selective α4β2 nicotinic acetylcholine receptor partial agonist | [1][2][3] |

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of CP-601927, as well as its in vivo efficacy in preclinical models of depression.

Table 1: In Vitro Receptor Binding and Functional Activity

| Receptor Subtype | Parameter | Value | Reference |

| α4β2 nAChR | Ki | 1.2 nM | [5] |

| α3β4 nAChR | Ki | 102 nM | [5] |

| α4β2 nAChR | Efficacy (relative to Acetylcholine) | 15.6% | [3] |

Table 2: In Vivo Efficacy in Mouse Models of Depression

| Model | Dosing (mg/kg, i.p.) | Outcome | p-value | Reference |

| Forced Swim Test | 0.25 | Significant reduction in immobility time | p=0.0003 | [3][6] |

| 0.75 | Significant reduction in immobility time | p<0.0001 | [3][6] | |

| 1.0 | Significant reduction in immobility time | p<0.0001 | [3][6] | |

| 1.5 | Significant reduction in immobility time | p<0.0001 | [3][6] | |

| Tail Suspension Test | 0.75 | Observable, but not significant, decrease in immobility | - | [3][6] |

| Novelty-Suppressed Feeding Test | 1.0 | Significant increase in latency to feed | p<0.01 | [3][6] |

| 1.5 | Significant increase in latency to feed | p<0.01 | [3][6] |

Synthesis and Pharmacokinetics

Detailed information regarding the synthesis and preclinical pharmacokinetics of CP-601927 is reported in publications by Coe et al. (2005b) and Shaffer et al. (2009, 2010).[3] While the full synthetic route and complete pharmacokinetic profile are detailed in those primary sources, it is understood that the compound was developed as part of a larger effort to create carbon analogs of (-)-cytisine.[7]

Mechanism of Action and Signaling Pathways

(Rac)-CP-601927 acts as a partial agonist at α4β2 nAChRs, which are predominantly expressed in the central nervous system. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to neuronal depolarization. As a partial agonist, CP-601927 binds to the receptor and elicits a submaximal response compared to the endogenous full agonist, acetylcholine. This partial activation, coupled with competition with acetylcholine, can lead to a net decrease in cholinergic signaling.[3][5][6]

A key downstream effect of α4β2 nAChR activation is the modulation of dopamine (B1211576) release in the mesolimbic pathway, a critical circuit involved in reward, motivation, and mood. By acting on presynaptic α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), CP-601927 can influence the firing rate of these neurons and subsequent dopamine release in the nucleus accumbens. This modulation of the dopaminergic system is believed to be a primary contributor to its antidepressant-like effects.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the antidepressant-like effects of (Rac)-CP-601927 are provided below.

In Vitro Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α4β2 nAChR.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human α4β2 nAChR are prepared through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]epibatidine) and varying concentrations of the test compound, this compound. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand) are included.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration and Washing: The contents of each well are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Mice

The following protocols outline the procedures for the forced swim test, tail suspension test, and novelty-suppressed feeding test, which are commonly used to assess antidepressant-like activity.

1. Forced Swim Test (FST)

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Mice are administered this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.

-

Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

-

The session is video-recorded for later analysis.

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

2. Tail Suspension Test (TST)

-

Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.

-

Procedure:

-

Mice are administered this compound or vehicle i.p. 30 minutes before the test.

-

A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the bar.

-

The duration of the test is typically 6 minutes, and the session is video-recorded.

-

An observer, blind to the treatment groups, scores the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Endpoint: A reduction in the total immobility time in the drug-treated group compared to the control group suggests an antidepressant-like effect.

3. Novelty-Suppressed Feeding Test (NSFT)

-

Apparatus: A novel, brightly lit open-field arena (e.g., 50x50 cm).

-

Procedure:

-

Mice are food-deprived for 24 hours prior to the test.

-

This compound or vehicle is administered i.p. 30 minutes before the test.

-

A single pellet of familiar food is placed in the center of the open-field arena.

-

Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10-15 minutes.

-

Immediately following the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for potential anorectic effects of the drug.

-

-

Endpoint: A significant decrease in the latency to eat in the novel environment without a significant change in home cage food consumption is interpreted as an anxiolytic and/or antidepressant-like effect.

Safety and Toxicology

A juvenile toxicity study in Sprague-Dawley rats was conducted with CP-601927 administered via oral gavage at doses of 0.3, 1, or 3 mg/kg from postnatal day 7 to 70.[8] The study reported the death of two males at the highest dose (3 mg/kg) and transient reductions in body weight.[8] The only behavioral alteration observed was decreased motor activity in females at the highest dose.[8] The compound had no effect on acoustic startle response, learning and memory, sexual maturation, or reproductive capacity.[8]

Conclusion

This compound is a well-characterized preclinical tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in neuropsychiatric disorders. Its partial agonist activity and subsequent modulation of the dopaminergic system provide a clear mechanism for its observed antidepressant-like effects in rodent models. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this and similar compounds. While no clinical trial data for this compound is publicly available, its preclinical profile suggests that selective modulation of the α4β2 nAChR remains a promising strategy for the development of novel antidepressants and other CNS-targeted therapies. Further research is warranted to fully elucidate its pharmacokinetic and safety profile in different species and to explore its potential in other models of CNS disorders.

References

- 1. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]

- 2. Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stoichiometry and pharmacology of two human alpha4beta2 nicotinic receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In pursuit of alpha4beta2 nicotinic receptor partial agonists for smoking cessation: carbon analogs of (-)-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

(Rac)-CP-601927 hydrochloride pharmacokinetics

A Technical Guide to the Pharmacokinetics of (Rac)-CP-601927 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a racemic compound, with CP-601927 identified as a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This compound has demonstrated antidepressant-like effects in preclinical models and is noted for its good brain penetration.[2] Despite a comprehensive search of publicly available scientific literature, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound have not been found. The available literature consistently references that these details are contained within specific publications by Coe et al. and Shaffer et al., which could not be retrieved through the conducted searches, suggesting they may be part of proprietary industry data.

This guide, therefore, provides a comprehensive overview of the known qualitative pharmacokinetic properties, details of its use in in-vivo studies, and a generalized experimental protocol for preclinical pharmacokinetic assessment as would be applicable to a compound of this nature. Furthermore, visualizations of its signaling pathway and a typical pharmacokinetic experimental workflow are provided to aid in conceptual understanding.

Introduction to this compound

This compound is the racemic form of CP-601927, a compound that acts as a selective partial agonist at the α4β2 nAChR.[1] These receptors are widely expressed in the brain and are implicated in cognitive functions, mood, and reward pathways. The partial agonism at these receptors is a mechanism of action shared by other compounds investigated for smoking cessation and, as in the case of CP-601927, for potential antidepressant effects.[3][4] Preclinical studies have shown that CP-601927 exhibits antidepressant-like activity in animal models.[2][3]

Pharmacokinetic Profile

Quantitative Data

As of the latest review of scientific literature, specific quantitative pharmacokinetic data for this compound are not publicly available. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) have not been reported in accessible publications.

Qualitative Pharmacokinetic Properties

Despite the absence of quantitative data, some qualitative aspects of CP-601927's pharmacokinetics have been described:

-

Brain Penetration: The compound is reported to have good brain penetration following systemic administration.[2] This is a crucial characteristic for a centrally acting agent targeting nAChRs for the treatment of depression. The ability to cross the blood-brain barrier is essential for the drug to reach its site of action.[5][6][7][8]

Preclinical In-Vivo Studies

CP-601927 has been evaluated in rodent models to assess its pharmacological effects. These studies provide context for the doses and administration routes used in its preclinical development.

| Species | Doses Administered (mg/kg) | Route of Administration | Observed Effects | Reference |

| Mice | 0.25, 0.5, 0.75, 1.0, 1.5 | Intraperitoneal (i.p.) | Antidepressant-like activity in the forced swim test. | [3] |

| Mice | 0.75 | Intraperitoneal (i.p.) | Peak effect in reducing immobility in the tail suspension test. | [3] |

Experimental Protocols

While the exact protocols for the pharmacokinetic studies of this compound are not detailed in the available literature, a general methodology for such a study in a preclinical setting can be outlined. This representative protocol is based on standard practices in the field.[9][10][11][12]

Animal Models

-

Species: Typically, rodent species such as Sprague-Dawley rats or C57BL/6 mice are used for initial pharmacokinetic screening.[10][11]

-

Health Status: Animals are healthy, adult males and/or females, and are acclimated to the laboratory environment before the study.

Dosing Formulation and Administration

-

Formulation: this compound is prepared in a suitable vehicle for the intended route of administration. A common formulation for intraperitoneal injection is dissolution in saline.[3] For oral administration, it might be formulated as a solution or suspension.

-

Dose Administration: The compound is administered at one or more dose levels. The route of administration could be intravenous (to determine absolute bioavailability) and the intended clinical route (e.g., oral or intraperitoneal).

Sample Collection

-

Matrix: Blood is the primary biological matrix collected.

-

Time Points: Blood samples are collected at multiple time points post-dose to adequately define the plasma concentration-time profile. Typical time points might include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[11]

-

Processing: Blood samples are processed to obtain plasma, which is then stored frozen (e.g., at -80°C) until analysis.[9]

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[13][14]

-

Sample Preparation: To remove interferences from the plasma matrix, a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is employed.[15]

-

Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of a Partial Agonist at the α4β2 nAChR

Caption: Partial agonism of (Rac)-CP-601927 at the α4β2 nAChR.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow of a preclinical pharmacokinetic study.

Conclusion

This compound is a promising research compound with demonstrated central nervous system activity. While its qualitative pharmacokinetic property of good brain penetration is established, a significant gap exists in the public domain regarding its quantitative pharmacokinetic profile. The information and generalized protocols provided in this guide are intended to offer a foundational understanding for researchers and drug development professionals. Further investigation to uncover the specific preclinical data from its original developers would be necessary for a complete pharmacokinetic assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain penetration, target engagement, and disposition of the blood-brain barrier-crossing bispecific antibody antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Nicotine Transport across the Blood-Brain Barrier: Carrier-Mediated Transport of Nicotine and Interaction with Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unmc.edu [unmc.edu]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

(Rac)-CP-601927 Hydrochloride: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-601927 hydrochloride is the racemic form of CP-601927, a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). As a compound with potential therapeutic applications targeting the central nervous system, a thorough understanding of its safety and toxicology profile is paramount for any drug development program. This technical guide provides a comprehensive overview of the available non-clinical safety and toxicology data on this compound and its structural and mechanistic analogs, varenicline (B1221332) and cytisine (B100878).

In-Vivo Toxicology

A key study evaluated the potential toxicity of CP-601927 in juvenile Sprague-Dawley rats. The study was designed to assess effects on growth, development, sexual maturation, and central nervous system function.

Experimental Protocol: Juvenile Rat Toxicity Study

-

Test System: Sprague-Dawley rats.

-

Administration: Oral gavage from postnatal day (PND) 7 to 70.

-

Dose Levels: 0.3, 1, or 3 mg/kg/day.

-

Endpoints Evaluated:

-

Growth, development, and sexual maturation.

-

General toxicity screening (organ weights, histology, clinical chemistry) at the end of the treatment period.

-

Central nervous system function (functional observational battery, motor activity, acoustic startle response, and learning and memory evaluations) after a 2-week latency period.

-

Reproductive competency by mating treated rats.

-

Summary of Findings

| Endpoint | Dose Level (mg/kg/day) | Observed Effect |

| Mortality | 3 | Death of 2 male rats was reported. |

| Body Weight | Not specified | Transient reductions in body weight for both males and females during the third week of dosing. |

| Motor Activity | Highest dose | Decreased motor activity was observed in females. |

| Acoustic Startle | All doses | No effect. |

| Learning and Memory | All doses | No effect. |

| Sexual Maturation | All doses | No effect. |

| Reproductive Capacity | All doses | No effect. |

| General Toxicity | All doses | No effect on general toxicity endpoints. |

Safety and Toxicology of Structural and Mechanistic Analogs

Due to the limited publicly available toxicology data for this compound, this section summarizes the safety profile of two other well-characterized α4β2 nAChR partial agonists, varenicline and cytisine. This information can provide valuable insights into the potential toxicological profile of this compound.

Varenicline

Varenicline is a prescription medication approved for smoking cessation. Its safety has been extensively studied in non-clinical and clinical settings.

| Species | Route | LD50 Value |

| Rat | Oral | > 5000 mg/kg[1] |

| Rat | Dermal | > 2000 mg/kg[2] |

Varenicline was not found to be genotoxic in a battery of assays, including the Ames bacterial mutation assay, mammalian CHO/HGPRT assay, and in vivo tests for cytogenetic aberrations in rat bone marrow.[3][4]

In two-year carcinogenicity studies, varenicline did not show a carcinogenic potential in mice and rats at the doses tested.[2]

-

Fertility: No evidence of impaired fertility was observed in male or female rats.[4]

-

Developmental Toxicity: In pregnant rabbits, reduced fetal weights were observed at high doses that also caused maternal toxicity.[5] In rats, developmental effects, including decreased fertility and an increased auditory startle response in offspring, were noted at high doses.[5]

The most commonly reported adverse events in clinical trials include nausea, insomnia, abnormal dreams, and headache.[6] Serious neuropsychiatric events, including depression and suicidal ideation, have also been reported.[3]

Cytisine

Cytisine is a plant-based alkaloid that has been used for smoking cessation in Eastern and Central Europe for decades.

Cytisine is generally considered to have a favorable safety profile.[7] The most common adverse effects are mild to moderate and include gastrointestinal symptoms (nausea, vomiting) and sleep disturbances.[8]

The toxicity of cytisine is dose-dependent, and fatalities have been reported following the consumption of plant material containing high concentrations of the alkaloid, with respiratory failure being the cause of death.[9]

Signaling Pathways and Experimental Workflows

Mechanism of Action of α4β2 nAChR Partial Agonists

This compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This means it binds to the receptor and elicits a response that is lower than that of the full endogenous agonist, acetylcholine. This partial agonism is key to its potential therapeutic effects. By occupying the receptor, it can also block the binding of full agonists like nicotine.

Caption: Mechanism of α4β2 nAChR Partial Agonism.

Downstream Signaling of α4β2 nAChR Activation

Activation of α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels, leads to the influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization and triggers a cascade of downstream signaling events. As a partial agonist, (Rac)-CP-601927 would initiate this cascade, but to a lesser extent than a full agonist.

Caption: Simplified Downstream Signaling of α4β2 nAChR.

Experimental Workflow for In-Vivo Toxicity Assessment

A typical workflow for assessing the in-vivo toxicity of a compound like this compound involves a series of steps from dose preparation to data analysis.

Caption: Workflow for In-Vivo Toxicity Studies.

Conclusion

The available data on this compound is limited to a single in-vivo study in juvenile rats. This study indicates a potential for mortality and transient effects on body weight and motor activity at higher doses, while no effects were observed on several other neurological and reproductive endpoints.

The extensive safety and toxicology data for the structurally and mechanistically similar α4β2 nAChR partial agonist, varenicline, provides a valuable surrogate for understanding the potential liabilities of this compound. Varenicline has a well-characterized safety profile, with low acute toxicity, no genotoxic or carcinogenic potential, but with some reproductive and developmental effects at high doses and a known profile of adverse events in humans.

Further in-vitro and in-vivo toxicology studies, including acute and repeated-dose toxicity in adult animals of at least two species, genotoxicity, and safety pharmacology studies, are necessary to fully characterize the safety profile of this compound for potential clinical development. This guide serves as a foundational resource for researchers and drug development professionals to inform the design of future non-clinical safety studies.

References

- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 2. camberpharma.com [camberpharma.com]

- 3. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytisine as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytisine Uses, Benefits & Dosage [drugs.com]

Methodological & Application

Application Notes and Protocols for (Rac)-CP-601927 hydrochloride and In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification of Mechanism of Action

Initial interest in (Rac)-CP-601927 hydrochloride may be associated with various signaling pathways. However, it is crucial to clarify that this compound is the racemic mixture of CP-601927, which is not a Rho-kinase (ROCK) inhibitor. Instead, scientific literature identifies CP-601927 as a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] It demonstrates high affinity for the α4β2 subtype with a reported Ki of 1.2 nM and lower affinity for the α3β4 subtype with a Ki of 102 nM.[1]

This document is structured into two main sections to address the properties of this compound and to provide general protocols for the initially requested, but separate, topic of ROCK inhibitor assays.

-

Section A: Details the in vitro assay protocols, quantitative data, and signaling pathways relevant to This compound as a nicotinic acetylcholine receptor agonist .

-

Section B: Provides general application notes and protocols for the in vitro assessment of Rho-kinase (ROCK) inhibitors .

Section A: this compound - A Nicotinic Acetylcholine Receptor Agonist

Quantitative Data Summary

The following table summarizes the reported in vitro activity of CP-601927, the active component of this compound.

| Target | Assay Type | Ligand/Substrate | Value | Reference |

| α4β2 nAChR | Radioligand Binding | Not Specified | Ki = 1.2 nM | [1][2] |

| α3β4 nAChR | Radioligand Binding | Not Specified | Ki = 102 nM | [1] |

| α4β2 nAChR | Functional Assay | Not Specified | EC50 = 2.6 µM | [2] |

Signaling Pathway

Activation of nicotinic acetylcholine receptors, which are ligand-gated ion channels, primarily leads to an influx of cations (Na+ and Ca2+), causing membrane depolarization.[4] This initial event can trigger a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in various cellular processes, including neuroprotection.[4][5]

Experimental Protocols

This protocol is a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype. It is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., α4β2)

-

Radiolabeled ligand (e.g., [3H]cytisine or 125I-α-bungarotoxin)[6][7]

-

Test compound: this compound

-

Binding Buffer (e.g., PBS with 0.1% BSA)

-

Wash Buffer (e.g., ice-cold PBS)

-

Unlabeled competitor for non-specific binding determination (e.g., high concentration of nicotine)

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

Binding Buffer

-

Test compound at various concentrations or vehicle control.

-

Radiolabeled ligand at a fixed concentration (typically at or below its Kd).

-

Cell membranes containing the nAChR.

-

For non-specific binding control wells, add a high concentration of an unlabeled competitor (e.g., nicotine) before adding the radioligand.

-

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 4°C to reach equilibrium.

-

Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times (e.g., 3-5 times) with ice-cold Wash Buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional activity of this compound as an agonist or modulator of nAChR ion channel function using automated patch-clamp electrophysiology.[8]

Materials:

-

Cell line stably expressing the human nAChR subtype of interest (e.g., CHO or HEK293 cells).

-

External buffer solution (e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).[8]

-

Internal buffer solution (e.g., 90 mM CsF, 50 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2).[8]

-

Test compound: this compound.

-

Known nAChR agonist (e.g., acetylcholine) for reference.

-

Automated patch-clamp system.

Procedure:

-

Culture the cells expressing the target nAChR to an appropriate confluency and harvest for the assay.

-

Prepare serial dilutions of this compound in the external buffer.

-

Load the cell suspension, internal buffer, external buffer, and compound plate into the automated patch-clamp system.

-

Establish a whole-cell patch-clamp configuration. The membrane potential is typically held at -70 mV.[8]

-

To determine agonist activity, apply increasing concentrations of this compound to the cells and record the elicited ionic currents.

-

To determine partial agonist or modulatory activity, pre-incubate the cells with the test compound before applying a known concentration (e.g., EC20 or EC50) of a reference agonist like acetylcholine.[8]

-

Record the peak current amplitude for each application.

Data Analysis:

-

Normalize the current response to the maximal response elicited by a saturating concentration of a full agonist.

-

Plot the normalized current against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal activation) and the maximal efficacy (Emax) relative to the full agonist.

Section B: In Vitro Assays for Rho-Kinase (ROCK) Inhibitors

Introduction to ROCK Inhibition Assays

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.[9][][11] A primary mechanism of action is the phosphorylation of substrates like Myosin Phosphatase Target subunit 1 (MYPT1), which inhibits myosin light chain phosphatase activity, and the direct phosphorylation of Myosin Light Chain (MLC), leading to increased smooth muscle contraction and stress fiber formation.[11][12] In vitro assays for ROCK inhibitors are designed to measure the inhibition of this kinase activity.

Signaling Pathway

Experimental Protocols

This protocol measures ROCK activity by detecting the phosphorylation of a substrate, typically MYPT1, coated on a microplate.

Materials:

-

Recombinant active ROCK enzyme (ROCK1 or ROCK2).

-

Microplate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).[13]

-

Test compound (potential ROCK inhibitor).

-

Kinase Reaction Buffer (containing ATP and MgCl2).

-

Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1 (Thr696)).[13]

-

HRP-conjugated secondary antibody.

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2N H2SO4).

-

Wash Buffer (e.g., TBS with 0.05% Tween-20).

-

96-well microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound in Kinase Reaction Buffer.

-

Add the diluted test compound or vehicle control to the wells of the substrate-coated microplate.

-

Add the ROCK enzyme to each well (except for the negative control wells).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) with gentle agitation.[13]

-

Stop the reaction and wash the wells with Wash Buffer to remove the enzyme and ATP.

-

Add the primary anti-phospho-substrate antibody and incubate for 1 hour at room temperature.[14]

-

Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[14]

-

Wash the wells thoroughly.

-

Add TMB substrate and incubate until a blue color develops.

-

Add Stop Solution to quench the reaction, which will turn the color to yellow.

-

Read the absorbance at 450 nm using a microplate reader.[13]

Data Analysis:

-

Subtract the background absorbance (no enzyme control) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.

Materials:

-

Recombinant active ROCK enzyme (ROCK1 or ROCK2).

-

ROCK peptide substrate (e.g., S6Ktide).[15]

-

Test compound.

-

Kinase Assay Buffer.

-

ATP.

-

Kinase-Glo® Max Luminescence Kinase Assay Kit (or similar).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a white, opaque multi-well plate, add the ROCK enzyme, the peptide substrate, and the test compound or vehicle control.

-

Initiate the reaction by adding ATP at a concentration near the Km for the enzyme.

-

Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes).

-

Allow the plate to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration. A higher signal indicates greater inhibition.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Toxicity study in juvenile rats with the α4β2 nicotinic acetylcholine receptor partial agonist CP-601,927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for In Vivo Study of (Rac)-CP-601927 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-CP-601927 hydrochloride is the racemic form of CP-601927, a compound identified as a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Preclinical studies have demonstrated its potential therapeutic application in neuropsychiatric disorders, particularly depression, due to its antidepressant-like effects observed in rodent models.[2][4] As a partial agonist, CP-601927 modulates cholinergic signaling, which is thought to mediate its therapeutic effects by potentially decreasing cholinergic signaling through reduced efficacy or desensitization of α4β2 nAChRs.[1][4]

These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the efficacy and safety of this compound. The protocols and study design elements are based on published preclinical data and are intended to guide researchers in generating robust and reproducible results.

Mechanism of Action: α4β2 nAChR Partial Agonism

CP-601927 acts on α4β2 nAChRs, which are ion channels widely expressed in the brain and implicated in various physiological processes, including mood regulation. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This action is believed to underlie its antidepressant-like properties by reducing the activity at high-affinity α4β2 nAChRs.[4] This modulation can lead to a stabilized, moderate release of neurotransmitters like dopamine (B1211576) in the brain's reward pathways, which is a different mechanism from typical SSRIs.[5]

Caption: Signaling pathway of this compound.

In Vivo Efficacy Study Design

This section outlines a typical study design to assess the antidepressant-like effects of this compound in a mouse model.

Objective

To determine the dose-dependent efficacy of this compound in established rodent models of depression-like behavior.

Animal Model

-

Species: Mouse

-

Strain: C57BL/6J, male, 8-10 weeks old. This strain is commonly used in behavioral neuroscience and was utilized in prior studies of CP-601927.[2]

-

Housing: Standard housing conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be group-housed to prevent social isolation stress.

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the start of any experimental procedures.

Experimental Groups and Dosing

-

Drug: this compound

-

Formulation: The compound can be dissolved in a vehicle suitable for the chosen route of administration. Common vehicles include saline or a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] A sample formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound in mice.[2][4] Oral gavage has been used in rats.[3]

-

Dosing Regimen: Administer a single daily dose 30 minutes prior to behavioral testing.[4]

| Group ID | Treatment | Dose (mg/kg, i.p.) | Number of Animals (n) |

| 1 | Vehicle Control | 0 | 10-12 |

| 2 | (Rac)-CP-601927 HCl | 0.25 | 10-12 |

| 3 | (Rac)-CP-601927 HCl | 0.75 | 10-12 |

| 4 | (Rac)-CP-601927 HCl | 1.5 | 10-12 |

| 5 | Positive Control (e.g., Fluoxetine) | 10 | 10-12 |

Experimental Workflow

Caption: General experimental workflow for in vivo testing.

Experimental Protocols

Forced Swim Test (FST)

This test is a widely used model to assess antidepressant-like activity by measuring the immobility of mice when placed in an inescapable cylinder of water.

-

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Administer this compound or vehicle 30 minutes before the test.

-

Gently place each mouse into the cylinder for a 6-minute session.

-

The session is videotaped for later analysis.

-

A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

After the test, mice are removed, dried with a towel, and returned to their home cage.

-

Novelty-Suppressed Feeding Test (NSFT)

This test creates a conflict between the drive to eat and the fear of a novel environment, which is sensitive to chronic antidepressant treatment.

-

Apparatus: A standard open-field arena (e.g., 50x50x40 cm) with the floor covered by clean bedding. A single food pellet is placed on a white paper platform in the center.

-

Procedure:

-

Food deprive mice for 24 hours prior to the test.

-

Administer the final dose of the compound 30-60 minutes before the test.

-

Place the mouse in a corner of the arena.

-

Measure the latency (time) for the mouse to take the first bite of the food pellet (maximum test duration of 10 minutes).

-

Immediately after the test, transfer the mouse to its home cage with pre-weighed food pellets and measure food consumption for 5 minutes to ensure the treatment did not affect appetite.

-

Locomotor Activity Test

This is a crucial control experiment to rule out confounding effects of the compound on general motor activity.

-

Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to monitor movement.

-

Procedure:

-

Administer the compound or vehicle 30 minutes before the test.

-

Place the mouse in the center of the arena.

-

Record locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a period of 15-30 minutes.

-

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Table 1: Forced Swim Test Data

Expected Outcome: A significant reduction in immobility time in the CP-601927 groups compared to the vehicle control, similar to the positive control. Previous studies showed significant reductions at doses of 0.25, 0.75, 1.0, and 1.5 mg/kg.[4]

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle | 0 | 150 ± 10.5 |

| (Rac)-CP-601927 | 0.25 | 110 ± 9.8 |

| (Rac)-CP-601927 | 0.75 | 85 ± 8.2 |

| (Rac)-CP-601927 | 1.5 | 80 ± 7.5 |

| Fluoxetine | 10 | 90 ± 9.1** |

| p<0.05, **p<0.01 vs. Vehicle |

Table 2: Novelty-Suppressed Feeding Test Data

Expected Outcome: A significant decrease in the latency to feed in the treated groups. Studies have shown that doses of 1.0 and 1.5 mg/kg can increase the time to the first feed, suggesting potential anxiogenic-like effects at higher doses that should be carefully evaluated.[4]

| Treatment Group | Dose (mg/kg) | Latency to Feed (seconds) (Mean ± SEM) | Home Cage Consumption (g) (Mean ± SEM) |

| Vehicle | 0 | 280 ± 25.1 | 0.45 ± 0.05 |

| (Rac)-CP-601927 | 0.75 | 190 ± 20.5 | 0.43 ± 0.06 |

| (Rac)-CP-601927 | 1.5 | 350 ± 30.2 | 0.41 ± 0.05 |

| Fluoxetine | 10 | 150 ± 18.9** | 0.46 ± 0.04 |

| p<0.05, **p<0.01 vs. Vehicle |

Safety and Toxicity Assessment